molecular formula C10H6N2O4 B12862681 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole

2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole

Cat. No.: B12862681
M. Wt: 218.17 g/mol
InChI Key: UUJOPKWLNZFOOC-UHFFFAOYSA-N
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Description

2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, Martin sulfurane, Ph2-SO-Tf2O, or PPh3-CCl4 . Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor® . The oxidative aromatization of oxazolines to oxazoles can be achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane .

Industrial Production Methods

Industrial production of this compound may involve flow synthesis techniques, which offer advantages such as improved safety profiles and higher purity of products. For example, the use of Deoxo-Fluor® in flow processes has been shown to result in high conversion rates and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of open-chain isocyanides .

Mechanism of Action

The mechanism of action of 2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. The electron density from the aryl amine is delocalized into the oxazole ring, making the amide carbonyl susceptible to nucleophilic attack . This property is crucial for its biological activities and chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Carboxy(hydroxy)methyl)-7-cyanobenzo[d]oxazole is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its carboxy(hydroxy)methyl and cyano groups make it a versatile compound for various applications.

Conclusion

This compound is a compound of significant interest in multiple scientific fields. Its unique structure and reactivity make it a valuable building block for synthetic chemistry, a potential candidate for drug development, and a useful material in industrial applications.

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

2-(7-cyano-1,3-benzoxazol-2-yl)-2-hydroxyacetic acid

InChI

InChI=1S/C10H6N2O4/c11-4-5-2-1-3-6-8(5)16-9(12-6)7(13)10(14)15/h1-3,7,13H,(H,14,15)

InChI Key

UUJOPKWLNZFOOC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)N=C(O2)C(C(=O)O)O)C#N

Origin of Product

United States

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